4-Methyl-2-nitrophenyl isothiocyanate
Description
Properties
IUPAC Name |
1-isothiocyanato-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)8(4-6)10(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQUTWSUXWDJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170088 | |
| Record name | 4-Methyl-2-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17614-74-3 | |
| Record name | 4-Methyl-2-nitrophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017614743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17614-74-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
The most widely documented method involves the reaction of 4-methyl-2-nitroaniline with thiophosgene (CSCl₂). This two-step process first converts the amine to a thiourea intermediate, followed by decomposition to the isothiocyanate.
Procedure
-
Thiourea Formation :
-
Decomposition :
Data Table: Thiophosgene Method
Advantages and Limitations
-
Advantages : High scalability, readily available reagents.
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Limitations : Thiophosgene’s toxicity requires stringent safety measures (e.g., fume hoods, PPE).
Thiocarbamoyl Halide Route
Reaction Overview
This method, described in US Patent 3,341,564 , employs thiocarbamoyl halides (R₂NC(S)Hal) to convert primary amines to isothiocyanates. For this compound, the process involves:
Procedure
-
Reagent Preparation :
-
A thiocarbamoyl halide (e.g., N,N-diethylthiocarbamoyl chloride) is synthesized in situ.
-
-
Coupling Reaction :
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Workup :
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The product is isolated via distillation or recrystallization.
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Data Table: Thiocarbamoyl Halide Method
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the amine on the thiocarbamoyl halide, followed by elimination of HX (X = Cl, Br).
One-Pot Synthesis Using (Me₄N)SCF₃
Reaction Overview
A novel method developed by RWTH Aachen utilizes tetramethylammonium trifluoromethanethiolate ((Me₄N)SCF₃) to convert primary amines to isothiocyanates in a single step.
Procedure
Data Table: (Me₄N)SCF₃ Method
Advantages
-
Avoids toxic reagents like thiophosgene.
-
Simplifies purification (no column chromatography required).
Carbon Disulfide (CS₂) and Oxidizing Agents
Reaction Overview
This method involves the reaction of 4-methyl-2-nitroaniline with CS₂ in the presence of oxidizing agents (e.g., H₂O₂, I₂).
Procedure
Limitations
-
Lower yields compared to thiophosgene or (Me₄N)SCF₃ methods.
Comparative Analysis of Methods
| Method | Yield (%) | Safety Concerns | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Thiophosgene | 80–85 | High (toxic reagent) | Industrial | Moderate |
| Thiocarbamoyl Halide | 75–80 | Moderate | Pilot-scale | High |
| (Me₄N)SCF₃ | 88–92 | Low | Lab-scale | High |
| CS₂/I₂ | 70–75 | Moderate (I₂ handling) | Lab-scale | Low |
Key Observations :
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-nitrophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines are commonly used. The reaction typically occurs at room temperature or slightly elevated temperatures.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal catalysts.
Major Products:
Thioureas: Formed from the reaction with amines.
Aminophenyl isothiocyanates: Formed from the reduction of the nitro group.
Scientific Research Applications
Organic Synthesis
MNI is utilized as a reagent in organic synthesis, particularly for introducing isothiocyanate groups into various molecules. This reactivity allows for the formation of thiourea derivatives when MNI reacts with nucleophiles such as amines .
Biological Applications
MNI plays a crucial role in biochemical research, especially in the labeling of proteins and peptides. The reactive isothiocyanate group forms stable covalent bonds with nucleophilic sites in biomolecules, enabling the study of protein interactions and modifications .
Pharmaceutical Development
In medicinal chemistry, MNI is investigated for its potential in synthesizing bioactive compounds. Its ability to form derivatives with amino acids and other biomolecules makes it valuable for drug development processes .
Case Study 1: Detection of Glutathione
MNI has been employed as a derivatizing agent for the detection of glutathione using High-Performance Liquid Chromatography (HPLC). The compound reacts with glutathione to produce a stable derivative that exhibits distinct spectral characteristics, facilitating sensitive detection at concentrations as low as 0.01%.
| Parameter | Value |
|---|---|
| Sensitivity | 0.01% (3.1 x 10 mol) |
| Detection Method | RP-HPLC with UV detection |
Case Study 2: Synthesis of Thiourea Derivatives
Research has demonstrated that MNI can effectively react with various amines to yield thiourea derivatives, which are important intermediates in pharmaceutical synthesis. This reaction showcases the versatility of MNI as a building block for complex organic molecules .
Mechanism of Action
The mechanism of action of 4-methyl-2-nitrophenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biomolecules. This reactivity makes it useful for labeling proteins and studying enzyme mechanisms. The nitro group can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical properties of 4-methyl-2-nitrophenyl isothiocyanate with structurally related isothiocyanates:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in this compound enhances electrophilicity at the -NCS group compared to compounds with electron-donating groups like methoxy (-OCH₃) . This increases its reactivity in nucleophilic substitution reactions.
Biological Activity
Overview
4-Methyl-2-nitrophenyl isothiocyanate (CAS No. 17614-74-3) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of isothiocyanates, which are known for their potential health benefits, including anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C8H8N2O2S
- Molecular Weight: 196.23 g/mol
- Structure: The compound features a nitrophenyl group attached to an isothiocyanate functional group, which is responsible for its biological activity.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition: It has been shown to inhibit various enzymes, including those involved in carcinogenesis and inflammation.
- Protein Modification: The compound can modify proteins through nucleophilic attack on cysteine residues, potentially altering their function and stability.
- Antioxidant Activity: Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells .
Anticancer Properties
Research indicates that this compound possesses significant anticancer potential. For instance:
- Cell Line Studies: In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HT-29 (Colon) | 15.0 | Caspase activation |
| A549 (Lung) | 10.0 | ROS generation and mitochondrial dysfunction |
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- Bacterial Inhibition: Studies have shown that it can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes and inhibits key metabolic pathways.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Case Studies
- In Vivo Studies on Cancer Models: A recent study investigated the effects of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size and weight compared to control groups, highlighting its potential as a therapeutic agent .
- Antimicrobial Efficacy: Another study focused on its antimicrobial activity against foodborne pathogens. The findings suggested that incorporating this compound into food packaging could reduce microbial contamination effectively .
Q & A
Basic: What synthetic methodologies are recommended for 4-methyl-2-nitrophenyl isothiocyanate, and how can reaction yields be optimized?
Answer:
The synthesis of this compound typically involves the reaction of aromatic amines with thiophosgene or its derivatives. A robust approach includes:
- Step 1: Preparation of the corresponding aniline derivative (4-methyl-2-nitroaniline).
- Step 2: Reaction with thiophosgene (CSCl₂) in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C for 2 hours.
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) to isolate the product.
Yield Optimization Strategies:
- Use excess thiophosgene (1.5 equiv.) to drive the reaction to completion.
- Maintain strict temperature control (<10°C) to minimize side reactions (e.g., hydrolysis).
- Employ anhydrous solvents and inert gas to prevent moisture interference .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
Answer:
Key characterization methods include:
- FT-IR Spectroscopy: Identify the isothiocyanate (-NCS) stretch at ~2050–2100 cm⁻¹ and nitro (-NO₂) asymmetric/symmetric stretches at 1520–1350 cm⁻¹.
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons appear as a multiplet in δ 7.2–8.5 ppm; methyl groups resonate near δ 2.5 ppm.
- ¹³C NMR: The isothiocyanate carbon (C=S) appears at ~130–135 ppm.
- Mass Spectrometry (EI-MS): Molecular ion peak [M⁺] at m/z 194 (C₈H₆N₂O₂S) and fragment ions (e.g., loss of -NCS group at m/z 148) .
Advanced: How can density functional theory (DFT) predict vibrational modes and electronic properties of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) enable:
- Vibrational Analysis: Simulate IR spectra by calculating force constants and normal modes. Compare experimental vs. computed frequencies to assign peaks (e.g., -NCS and -NO₂ stretches).
- Electronic Properties: Determine HOMO-LUMO gaps (~4.5 eV for nitroaromatics) to assess reactivity. Charge distribution maps reveal electrophilic sites (e.g., nitro group directs nucleophilic attacks to meta positions) .
Advanced: What experimental design strategies resolve contradictions in reported physicochemical properties (e.g., melting point variations)?
Answer:
Contradictions often arise from impurities or polymorphic forms. To address this:
- Purity Assessment: Use HPLC (C18 column, acetonitrile/water 70:30) to quantify impurities.
- Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify polymorphs (heating rate 10°C/min, N₂ atmosphere).
- Reproducibility: Standardize crystallization solvents (e.g., ethanol vs. acetone) and cooling rates. For example, slow crystallization from ethanol yields a consistent melting point of 113–115°C .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification.
- Exposure Mitigation: Avoid inhalation (S22) and skin contact; rinse eyes immediately with water if exposed (S26).
- Storage: Keep at 0–6°C in airtight, amber-glass containers to prevent decomposition. Label containers with hazard symbols (Xn) .
Advanced: How does the nitro group’s position influence the reactivity of methyl-substituted phenyl isothiocyanates in nucleophilic additions?
Answer:
The nitro group’s ortho position (relative to -NCS):
- Electronic Effects: Strong electron-withdrawing nature deactivates the ring, reducing electrophilicity at the para position.
- Steric Effects: Steric hindrance from the ortho nitro group directs nucleophiles (e.g., amines) to attack the isothiocyanate carbon (-NCS) rather than the aromatic ring.
- Comparative Reactivity: this compound reacts slower than its para-nitro isomer due to reduced resonance stabilization .
Advanced: What mechanistic insights explain the thermal stability of this compound during storage?
Answer:
- Degradation Pathways: Thermal decomposition (≥120°C) releases toxic gases (e.g., HCN, NOₓ).
- Stabilization Factors: The methyl group at the para position donates electron density via hyperconjugation, slightly stabilizing the -NCS group.
- Preventive Measures: Store under inert gas (Ar) to suppress oxidative dimerization. Monitor stability via TGA (5% weight loss at ~150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
